molecular formula C8H3BrCl2N2S B2970842 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine CAS No. 1467839-29-7

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine

Número de catálogo: B2970842
Número CAS: 1467839-29-7
Peso molecular: 309.99
Clave InChI: ZDLDGVLKEXUALA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound that contains both a thiophene and a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Suzuki-Miyaura coupling process. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is unique due to the combination of the bromothiophene and dichloropyrimidine moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Actividad Biológica

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), both of which play critical roles in cell cycle regulation and gene expression.

  • BRD4 Inhibition : BRD4 is involved in the regulation of genes associated with cell proliferation and survival. Inhibition of BRD4 can lead to apoptosis in cancer cells by disrupting their growth signals .
  • PLK1 Inhibition : PLK1 is essential for mitotic progression. Inhibiting PLK1 can induce mitotic arrest and subsequent cell death, particularly in cancer cells that are sensitive to such disruptions .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.029Induces apoptosis via BRD4 inhibition
HT-29 (Colorectal)0.042Cell cycle arrest through PLK1 inhibition
U-937 (Renal)0.094Disruption of mitotic processes

These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like Methotrexate .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis, characterized by upregulation of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic Bcl-2 .
  • Colorectal Cancer : Another investigation into HT-29 cells showed that the compound effectively halted cell growth at the G2/M phase, confirming its role as a cell cycle inhibitor .
  • Synergistic Effects : Research indicates that combining this compound with traditional chemotherapeutic agents enhances efficacy by sensitizing cancer cells to DNA-damaging treatments .

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development as an anticancer agent. Its drug-like properties include:

  • High Solubility : Facilitates absorption in biological systems.
  • Optimal Lipophilicity : Enhances membrane permeability.
  • Low Toxicity Profile : Demonstrated reduced toxicity towards normal cells compared to cancer cells .

Propiedades

IUPAC Name

4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2S/c9-4-1-6(14-3-4)5-2-7(10)13-8(11)12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLDGVLKEXUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467839-29-7
Record name 4-(4-bromothiophen-2-yl)-2,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.